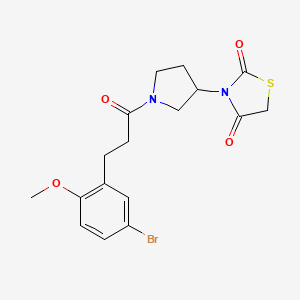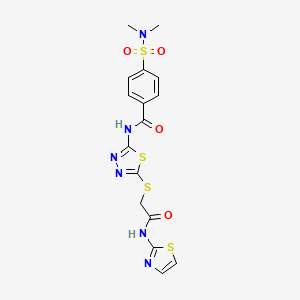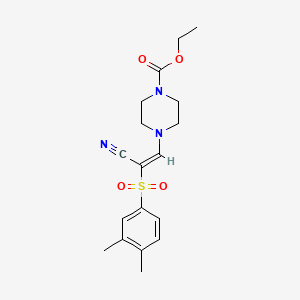
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19BrN2O4S and its molecular weight is 427.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rhodanine-Based Compounds in Drug Discovery
Rhodanine-based compounds, closely related to the chemical structure , have been extensively studied for their wide range of biological activities. Despite their potential, these compounds are often considered pan assay interference compounds (PAINS) due to their tendency to non-specifically interact with proteins. However, understanding their mechanisms of target modulation is crucial for refining drug discovery strategies. The study by Tomašič and Peterlin Mašič (2012) provides a critical review of rhodanine's biological activities and its implications in drug discovery, emphasizing the need for caution due to issues related to selectivity and specificity (Tomašič & Peterlin Mašič, 2012).
Thiazolidinediones as PTP 1B Inhibitors
Another relevant study focuses on 2,4-thiazolidinediones (TZDs), which share a structural motif with the compound , particularly their role as PTP 1B inhibitors. These inhibitors are critical in managing type 2 diabetes mellitus (T2DM) by targeting insulin resistance. Verma et al. (2019) review the journey of TZDs as PTP 1B inhibitors, highlighting the structural amendments needed to optimize these compounds for therapeutic use. Their research underscores the importance of the TZD scaffold in designing molecules for targeted therapeutic applications (Verma, Yadav, & Thareja, 2019).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, another structural feature of the compound under discussion, is widely utilized in medicinal chemistry for its versatility and the ability to enhance the pharmacokinetic properties of drug molecules. Li Petri et al. (2021) review the application of bioactive molecules featuring the pyrrolidine ring, highlighting its significance in developing compounds with target selectivity. This review elaborates on the synthetic strategies and biological activities associated with pyrrolidine derivatives, providing insights into their potential as scaffolds in drug discovery (Li Petri et al., 2021).
1,3-Thiazolidin-4-ones in Medicinal Chemistry
1,3-Thiazolidin-4-ones and their derivatives, including structures similar to the compound in focus, hold significant pharmacological importance. Santos et al. (2018) provide a comprehensive review of the synthesis, history, and green methodologies of these compounds, emphasizing their biological potential against various diseases. This review highlights the continuous interest in thiazolidin-4-ones as a promising scaffold in medicinal chemistry, offering a perspective on their development over time (Santos, Jones Junior, & Silva, 2018).
Mecanismo De Acción
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with nitrogen as one of the atoms . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Thiazolidines
, on the other hand, are five-membered heterocyclic compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur enhances their pharmacological properties .
Propiedades
IUPAC Name |
3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-24-14-4-3-12(18)8-11(14)2-5-15(21)19-7-6-13(9-19)20-16(22)10-25-17(20)23/h3-4,8,13H,2,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOSXADGBPIJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)

![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)
![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2544911.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2544913.png)

![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)
![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)

![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)
![3-(2,4-Dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2544924.png)
